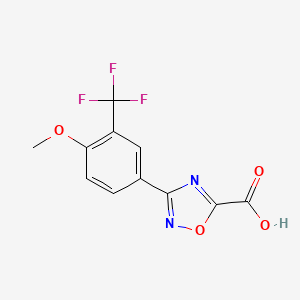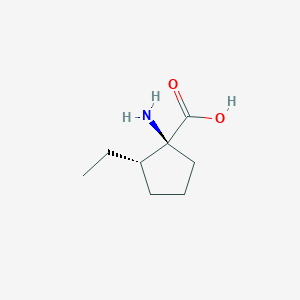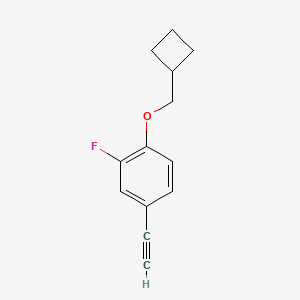
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is a chemical compound with the following structure:
C14H11IO3
This compound belongs to the class of aryl aldehydes and contains both iodine and methoxy functional groups. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde involves the introduction of the benzyloxy group (C₆H₅CH₂O-) and the iodine atom (I) onto the benzaldehyde core. One common method is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds using organoboron reagents. Specifically, boronate esters or boronic acids react with aryl halides (such as iodobenzaldehyde) in the presence of a palladium catalyst to yield the desired product .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and purification steps are critical for efficient production.
Analyse Chemischer Reaktionen
Reactions:
Cross-Coupling Reactions: 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, Heck reactions, and Buchwald–Hartwig amination.
Oxidation and Reduction: It can undergo oxidation (e.g., Swern oxidation) and reduction (e.g., using borohydrides) to modify its functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group or the iodine atom.
Boron Reagents: Boronic acids or boronate esters (e.g., phenylboronic acid, pinacol boronate ester).
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: For oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example, if used in drug design, it could target specific enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on exact similar compounds, researchers often compare it to related benzaldehydes or iodinated derivatives.
Eigenschaften
CAS-Nummer |
82584-00-7 |
|---|---|
Molekularformel |
C15H13IO3 |
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
2-iodo-4-methoxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FXMQUHSCEXAVRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)I)C=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)










